molecular formula C5H5N3S B133990 Pyrazine-2-carbothioamide CAS No. 4604-72-2

Pyrazine-2-carbothioamide

Cat. No. B133990
CAS RN: 4604-72-2
M. Wt: 139.18 g/mol
InChI Key: LIURPUMROGYCLW-UHFFFAOYSA-N
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Description

Pyrazine-2-carbothioamide, also known as Pyrazine-2-thiocarboxamide, is a compound with the molecular formula C5H5N3S . It is used in scientific research and has potential applications in pharmaceutical synthesis . It is a yellow crystalline powder .


Molecular Structure Analysis

The molecular structure of Pyrazine-2-carbothioamide is represented by the SMILES string NC(=S)C1=CN=CC=N1 . The InChI Key for this compound is LIURPUMROGYCLW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Pyrazine-2-carbothioamide appears as yellow crystals or powder . It is soluble in organic solvents, ethanol, and DMSO . The melting point ranges from 195.0 to 204.0°C .

Scientific Research Applications

Anti-tubercular Agents

  • Summary of Application: Pyrazine-2-carbothioamide is used in the design and synthesis of anti-tubercular agents. It is an important first-line drug used in shortening TB therapy .
  • Methods of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes: Among the tested compounds, five compounds (6a, 6e, 6h, 6j and 6k) from Series-I and one compound (7e) from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Anticancer Metallodrugs

  • Summary of Application: Pyrazine-2-carbothioamide is used in the development of orally active anticancer metallodrugs .
  • Methods of Application: Ru II (cym)Cl (cym = η 6 - p -cymene) complexes of pyridinecarbothioamides have shown potential for development as orally active anticancer metallodrugs .
  • Results or Outcomes: The Ru derivatives were identified as the most potent, independent of their halido leaving group, while the Rh derivative was more active than the Ir analogue .

Solubility Advantage

  • Summary of Application: Pyrazine-2-carbothioamide has been studied for its solubility advantage in certain solvents, which can be beneficial in pharmaceutical development .
  • Methods of Application: The solubility of pyrazine-2-carbothioamide in different solvents was measured and compared .
  • Results or Outcomes: At 373.15 K, the solubility of pyrazine-2-carbothioamide in [OTf] IL is one order of magnitude higher than that of [NTf2] (x1 = 0.1334 and x1 = 0.0488 for [C10mim] [OTf] and [C10mim] [NTf2], correspondingly) .

Chemical Synthesis

  • Summary of Application: Pyrazine-2-carbothioamide is used as a building block in organic synthesis .
  • Methods of Application: It is used in the synthesis of various organic compounds .
  • Results or Outcomes: The specific outcomes depend on the particular synthesis process .

Metal Center Impact

  • Summary of Application: Pyrazine-2-carbothioamide is used in the study of the impact of the metal center and leaving group on the anticancer activity of half-sandwich type ruthenium(II), rhodium(III) and iridium(III) complexes .
  • Methods of Application: Compound 8 was synthesized using N-(4-fluorophenyl)pyridine-2-carbothioamide 1 (100 mg, 0.40 mmol) and [Ir(Cp*)Cl 2] 2 (123 mg, 0.20 mmol) .
  • Results or Outcomes: The yield was 176 mg (81%), red solid .

Heterocyclic Building Blocks

  • Summary of Application: Pyrazine-2-carbothioamide is used as a heterocyclic building block in organic synthesis .
  • Methods of Application: It is used in the synthesis of various organic compounds .
  • Results or Outcomes: The specific outcomes depend on the particular synthesis process .

Safety And Hazards

Pyrazine-2-carbothioamide is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used as required .

properties

IUPAC Name

pyrazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIURPUMROGYCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196699
Record name Pyrazinecarboxamide, thio-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2-carbothioamide

CAS RN

4604-72-2
Record name 2-Pyrazinecarbothioamide
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URL https://commonchemistry.cas.org/detail?cas_rn=4604-72-2
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Record name Pyrazinethiocarboxamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopyrazinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18377
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Record name Pyrazinecarboxamide, thio-
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Record name pyrazine-2-carbothioamide
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Record name PYRAZINETHIOCARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
J Krinková, M Doležal, J Hartl, V Buchta, M Pour - Il Farmaco, 2002 - Elsevier
… 5-Butyl-6-(phenylsulfanyl)pyrazine-2-carbothioamide (2j) possessed the highest activity (91% inhibition) against Mycobacterium tuberculosis and also the highest lipophilicity (log P=…
Number of citations: 39 www.sciencedirect.com
M Dolezal, J Jampı́lek, Z Osicka, J Kuneš, V Buchta… - Il Farmaco, 2003 - Elsevier
… tuberculosis and the highest lipophilicity (log P=2.76) of all compounds studied was found for 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide (3d). This compound was retested (MABA) …
Number of citations: 55 www.sciencedirect.com
V Judge, B Narasimhan, M Ahuja - Hygeia J Drugs Med, 2012 - hygeiajournal.com
… 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide (14) showed promising activity (90% inhibition) against Mycobacterium tuberculosis. The highest antifungal effect (MIC < 1.95 µmol/mL) …
Number of citations: 11 www.hygeiajournal.com
M Dolezal, D Kesetovic, J Zitko - Current pharmaceutical …, 2011 - ingentaconnect.com
… 5-Butyl-6(phenylsulfanyl)pyrazine-2-carbothioamide (3a) possessed the highest activity (91% inhibition) against M. tuberculosis and also the highest lipophilicity (Clog P = 5.01) , (see …
Number of citations: 19 www.ingentaconnect.com
N Tambat, SK Mulani, A Ahmad, SB Shaikh… - Russian Journal of …, 2022 - Springer
Pyrazines are important class of pharmacophores because of their versatility in pharmacological activity. Pyrazines are among the most widely known heterocyclic compounds those …
Number of citations: 7 link.springer.com
S Alghamdi, M Asif - Russian Journal of Bioorganic Chemistry, 2022 - Springer
… The 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide (43) was shown promising activity (90% inhibition) against Mtb. The highest antifungal effect (MIC < 1.95 μmol/mL) against T. …
Number of citations: 3 link.springer.com
R Menzel, S Kupfer, R Mede, D Weiß… - European Journal of …, 2012 - Wiley Online Library
… Pyridine-2-carbothioamide, pyrazine-2-carbothioamide, and pyrimidine-2-carbothioamide are commercially available or can be prepared from the corresponding nitriles and H 2 S. Pd(…
CP Muneer - 2013 - scholar.uoc.ac.in
It is amazing to know that nature has a preference for heterocyles over homocycles in various biological systems. It can be attributed to the fact that heterocycles are able to get involved …
Number of citations: 2 scholar.uoc.ac.in
R Wouters, J Tian, P Herdewijn… - ChemMedChem, 2019 - Wiley Online Library
… 3-Amino-5-(3,4-dimethoxyphenyl)pyrazine-2-carbothioamide (20): To a solution of 3-amino-… -5-(3,4-dimethoxyphenyl)pyrazine-2-carbothioamide 20 (600 mg, 2.07 mmol) in methanol (5 …
DM Gampe, VG Hänsch, S Schramm… - European Journal of …, 2017 - Wiley Online Library
The synthesis and characterization of novel donor–acceptor (D–A) type functional dyes is presented. The materials studied are based on the 4‐alkoxythiazole structure containing one …

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